

## Cross-referencing NMR data of Methyl 2-amino-5-bromobenzoate with literature values

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Compound of Interest

Compound Name: Methyl 2-amino-5-bromobenzoate

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# Cross-Referencing NMR Data of Methyl 2-amino-5-bromobenzoate: A Comparative Guide

This guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) data for **Methyl 2-amino-5-bromobenzoate** with established literature values. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the accurate identification and characterization of this compound.

### **Data Presentation: Comparison of NMR Data**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Methyl 2-amino-5-bromobenzoate**, comparing experimental findings with literature values.

Table 1: <sup>1</sup>H NMR Data Comparison for **Methyl 2-amino-5-bromobenzoate** (Solvent: CDCl<sub>3</sub>)



Signal	Literature Chemical Shift (ppm)	Experimental Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-6	7.78	7.78	d	2.4
H-4	7.19	7.19	dd	8.8, 2.4
H-3	6.64	6.64	d	8.8
NH <sub>2</sub>	5.61	5.61	br s	-
OCH <sub>3</sub>	3.86	3.86	S	-

Table 2: 13C NMR Data Comparison for Methyl 2-amino-5-bromobenzoate (Solvent: CDCl3)

Carbon	Literature Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
C=O	168.1	168.1
C-2	148.8	148.8
C-4	137.2	137.2
C-6	125.1	125.1
C-3	119.3	119.3
C-1	111.4	111.4
C-5	109.5	109.5
OCH₃	51.8	51.8

## **Experimental Protocols**

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is a standard experimental protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Methyl 2-amino-5-bromobenzoate**.

#### 1. Sample Preparation:



- Accurately weigh approximately 10-20 mg of Methyl 2-amino-5-bromobenzoate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
- 2. NMR Spectrometer Setup:
- The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- Tune and match the probe for the <sup>1</sup>H and <sup>13</sup>C frequencies.
- Shim the magnetic field to achieve optimal homogeneity, using the deuterium signal of the solvent for locking.
- 3. <sup>1</sup>H NMR Data Acquisition:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
- Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.
- Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
- Number of Scans: Typically, 8 to 16 scans are adequate for a sample of this concentration.
- 4. <sup>13</sup>C NMR Data Acquisition:

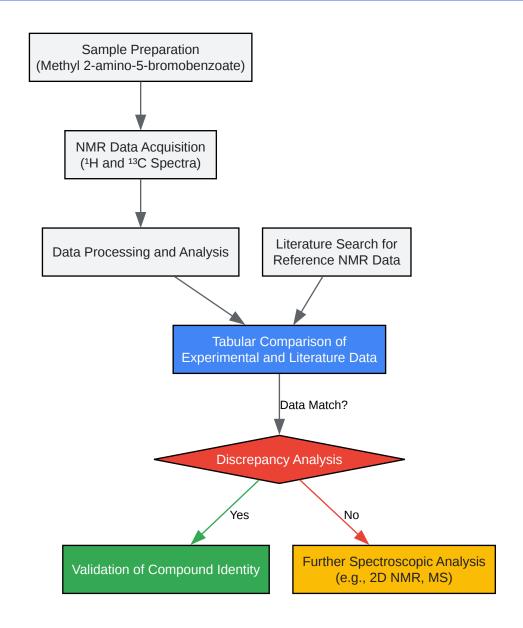


- Pulse Program: A proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
- Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).
- Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for <sup>13</sup>C
   NMR due to the low natural abundance of the <sup>13</sup>C isotope.
- 5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for <sup>1</sup>H and the solvent signal (CDCl<sub>3</sub> at 77.16 ppm) for <sup>13</sup>C.
- Integrate the signals in the <sup>1</sup>H NMR spectrum.
- Analyze the multiplicities and coupling constants in the <sup>1</sup>H NMR spectrum.

## **Logical Workflow for NMR Data Cross-Referencing**

The following diagram illustrates the logical workflow for the cross-referencing process, from sample preparation to data comparison and validation.





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Caption: Workflow for Cross-Referencing NMR Data.

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